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molecular formula C8H14Si B2476288 1,3-Cyclopentadiene, (trimethylsilyl)- CAS No. 25134-15-0

1,3-Cyclopentadiene, (trimethylsilyl)-

Cat. No. B2476288
M. Wt: 138.285
InChI Key: VHTUUTHYXRLKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07238822B2

Procedure details

11 g of trimethylsilyl chloride was dissolved in 30 mol of well dried tetrahydrofuran in a 300 ml flask whose inside had been substituted by nitrogen, and the obtained solution was cooled to −78° C. 100 ml of a tetrahydrofuran solution (2.0 mol/l) of cyclopentadienyl sodium was added dropwise to the above solution in a stream of nitrogen over 1 hour. The solution was stirred at −78° C. for 1 hour and returned to room temperature over 6 hours. A salt precipitated in the mixture solution was removed by filtration in a nitrogen atmosphere, and the residual solution was distilled to obtain 8 g of trimethylsilyl cyclopentadiene.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2](Cl)([CH3:4])[CH3:3].[CH:6]1([Na])[CH:10]=[CH:9][CH:8]=[CH:7]1>O1CCCC1>[CH3:1][Si:2]([C:7]1[CH2:6][CH:10]=[CH:9][CH:8]=1)([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC=C1)[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
returned to room temperature over 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
A salt precipitated in the mixture solution
CUSTOM
Type
CUSTOM
Details
was removed by filtration in a nitrogen atmosphere
DISTILLATION
Type
DISTILLATION
Details
the residual solution was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Si](C)(C)C1=CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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